molecular formula C5H3Br3S B3186841 Thiophene, 2,5-dibromo-3-(bromomethyl)- CAS No. 13191-37-2

Thiophene, 2,5-dibromo-3-(bromomethyl)-

Cat. No.: B3186841
CAS No.: 13191-37-2
M. Wt: 334.86 g/mol
InChI Key: FULQGNHFNHTPIU-UHFFFAOYSA-N
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Description

Thiophene, 2,5-dibromo-3-(bromomethyl)- is a useful research compound. Its molecular formula is C5H3Br3S and its molecular weight is 334.86 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-dibromo-3-(bromomethyl)thiophene, and how do they differ in efficiency?

  • Methodology :

  • Direct Bromination : Sequential bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in THF or DMF, optimized for regioselectivity at the 2,5-positions .
  • Halogen Exchange : Substitution of pre-functionalized thiophene derivatives (e.g., 2,5-dibromo-3-methylthiophene) with bromine sources like PBr₃ or HBr .
  • Advantages : Non-Grignard methods (e.g., lithiation followed by bromination) avoid undesirable byproducts, simplify purification, and improve yields compared to traditional Grignard routes .

Q. What are the key chemical reactions and products derived from 2,5-dibromo-3-(bromomethyl)thiophene?

  • Reactions :

  • Nucleophilic Substitution : Bromomethyl group reacts with amines, alkoxides, or thiols to form functionalized thiophenes (e.g., 3-aminomethyl derivatives) .
  • Cross-Coupling : Suzuki or Stille couplings at the 2,5-dibromo positions enable π-conjugated systems for organic semiconductors .
  • Polymerization : Grignard Metathesis (GRIM) with Ni catalysts yields regioregular poly(3-alkylthiophenes) with controlled molecular weights .
    • Products : Conductive polymers, biaryl compounds, and sulfone derivatives .

Q. What are the primary research applications of this compound in materials science?

  • Applications :

  • Conductive Polymers : Acts as a monomer for poly(3-alkylthiophenes) used in organic field-effect transistors (OFETs) and solar cells .
  • Organic Semiconductors : Serves as a precursor for electron-deficient thiophene units in donor-acceptor copolymers .
  • Sensors/Probes : Functionalized derivatives enable electrochemical sensing due to redox-active thiophene backbones .

Advanced Research Questions

Q. How does the Grignard Metathesis (GRIM) method achieve controlled polymerization of this monomer?

  • Mechanism : GRIM proceeds via a quasi-living chain-growth mechanism. The Ni(dppp)Cl₂ catalyst initiates polymerization, with molecular weight controlled by the monomer-to-initiator ratio .
  • Challenges : Electron-withdrawing bromine groups can slow oxidative addition steps, requiring precise catalyst tuning .
  • Optimization : Sequential monomer addition enables block copolymers (e.g., P3HT-b-PSS) with tailored electronic properties .

Q. How do electron-withdrawing bromine substituents influence polymerization kinetics and electronic properties?

  • Kinetic Impact : Bromine at the 3-position reduces electron density on the thiophene ring, complicating initiation in GRIM by lowering catalyst affinity .
  • Electronic Effects : Bromine increases the polymer’s electron affinity, enhancing charge transport but reducing solubility. Balancing with alkyl side chains (e.g., hexyl or ethylhexyl groups) improves processability .

Q. How can researchers resolve contradictions in reported reactivity of brominated thiophene monomers?

  • Case Study : Reactivity differences between 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-(bromohexyl)thiophene arise from steric/electronic effects of substituents.

  • Experimental Design : Use in situ ³¹P NMR to monitor catalyst resting states and DFT calculations to model transmetalation barriers .
  • Resolution : Adjust polymerization conditions (e.g., LiCl additives) to modulate halogen-specific reactivity .

Q. What alternative polymerization strategies exist for electron-deficient thiophene derivatives?

  • Electropolymerization : Direct electrochemical oxidation of monomers on electrodes circumvents solubility issues .
  • Metal-Free Routes : Oxidative polymerization using FeCl₃ or iodine, though less controlled than GRIM .

Q. How are substitution patterns and regioselectivity confirmed in derivatives of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies coupling constants and substituent positions (e.g., geminal protons in branched side chains) .
  • X-Ray Crystallography : Resolves ambiguities in bromine placement on the thiophene ring .

Q. What stability challenges arise during storage and handling of this compound?

  • Decomposition Risks : Light and moisture induce debromination or oxidation.
  • Mitigation : Store under inert atmosphere at 2–8°C in amber vials. Use freshly distilled THF for reactions to prevent side reactions .

Q. How can computational modeling guide the design of novel derivatives?

  • DFT Applications : Predicts activation energies for transmetalation steps in GRIM and optimizes monomer structures for enhanced polymerization rates .
  • Case Study : Modeling CF₂-substituted thiophenes revealed electron deficiency as a polymerization bottleneck, leading to redesigned monomers with spaced fluorinated groups .

Properties

CAS No.

13191-37-2

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

2,5-dibromo-3-(bromomethyl)thiophene

InChI

InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2

InChI Key

FULQGNHFNHTPIU-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1CBr)Br)Br

Canonical SMILES

C1=C(SC(=C1CBr)Br)Br

Origin of Product

United States

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